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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethyloctane

Cat. No.: B14556946

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to the absence of experimentally
acquired spectra in public databases, this document leverages established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS) to present an anticipated spectroscopic profile. Detailed experimental protocols for the
acquisition of such data are also provided.

Molecular Structure and Properties

4-Ethyl-3,3-dimethyloctane is a saturated hydrocarbon with the molecular formula Ci2Hz26 and
a molecular weight of 170.33 g/mol .[1][2] Its structure features a central quaternary carbon at
position 3, bonded to two methyl groups, an ethyl group, and a pentyl chain that is further
substituted with an ethyl group at its second position (overall position 4 of the octane
backbone). This highly branched structure is expected to give rise to a complex but
interpretable set of spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethyl-3,3-
dimethyloctane based on the analysis of similar branched alkanes.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
CHs (C1) 0.85-0.95 Triplet 3H
CHs (C2) 0.85-0.95 Triplet 3H
CHs (gem-dimethyl) 0.85-0.95 Singlet 6H
CHz (C2) 1.20 - 1.40 Multiplet 2H
CHz (C1") 1.20-1.40 Quartet 2H
CH (C4) 1.40 - 1.60 Multiplet 1H
CHz (C5) 1.20 - 1.40 Multiplet 2H
CH: (C6) 1.20 - 1.40 Multiplet 2H
CH2 (C7) 1.20 - 1.40 Multiplet 2H
CHs (C8) 0.85-0.95 Triplet 3H

Note: Chemical shifts for alkanes are often in a narrow range and can exhibit significant
overlap. 2D NMR techniques such as COSY and HSQC would be essential for definitive
assignments.

Table 2: Predicted **C NMR Spectroscopic Data
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Carbon Chemical Shift (6, ppm)
C1 ~14
c2' ~11
gem-dimethyl ~25
C3 (quaternary) ~35
Cc2 ~30
Cc1r ~23
C4 ~45
C5 ~28
C6 ~32
Cc7 ~23
Ccs8 ~14

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Vibration Intensity
2960 - 2850 C-H stretch (alkane) Strong
C-H bend (methylene & )
1470 - 1450 Medium
methyl)
1380 - 1370 C-H bend (gem-dimethyl) Medium-Strong
~725 C-H rock (long chain) Weak

Table 4: Predicted Mass Spectrometry (MS) Data

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z Proposed Fragment Relative Abundance
170 [M]* Low

155 [M-CHs]* Medium

141 [M-C2Hs]* High

113 [M-CaHo]* Medium

99 [M-CsHua]* High

57 [CaHo]* High (likely base peak)
43 [C3HA]* High

29 [C2Hs] Medium

Note: Branched alkanes often exhibit a weak or absent molecular ion peak due to facile
fragmentation at the branching points.[3] The most stable carbocations will give rise to the most
abundant peaks.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-Ethyl-
3,3-dimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra, along with 2D correlation spectra
(COSY, HSQC) to fully elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

o Dissolve approximately 5-10 mg of 4-Ethyl-3,3-dimethyloctane in ~0.6 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Pulse Program: Standard single-pulse experiment (e.g., zg30).
e Spectral Width: 12-15 ppm.

e Acquisition Time: 2-4 seconds.

¢ Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64.

e Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

2D NMR Acquisition (COSY & HSQC):

o Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear
Single Quantum Coherence) will be utilized to establish proton-proton and proton-carbon
correlations, respectively.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-H bonds within the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.
Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
e Acquire a background spectrum of the clean, empty ATR crystal.
e Place a small drop of neat 4-Ethyl-3,3-dimethyloctane directly onto the ATR crystal.
Data Acquisition:

e Spectral Range: 4000 - 650 cm™1,
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¢ Resolution: 4 cmm1.

e Number of Scans: 16-32.

Instrument Setup Sample Analysis Data Processin
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FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm
the structure.

Instrumentation: A mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer
(GC-MS) with an Electron lonization (EI) source.

Sample Preparation:

e Prepare a dilute solution of 4-Ethyl-3,3-dimethyloctane in a volatile organic solvent (e.g.,
hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 pL.

Injector Temperature: 250 °C.

GC Column: A non-polar column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

lon Source: Electron lonization (EIl) at 70 eV.
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¢ Mass Range: m/z 20 - 300.
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Predicted Mass Spectrometry Fragmentation Pathway

This comprehensive guide provides a robust framework for the spectroscopic characterization
of 4-Ethyl-3,3-dimethyloctane. The predicted data and detailed experimental protocols herein
should serve as a valuable resource for researchers in the fields of chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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